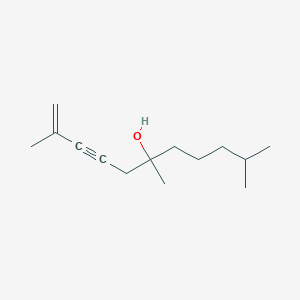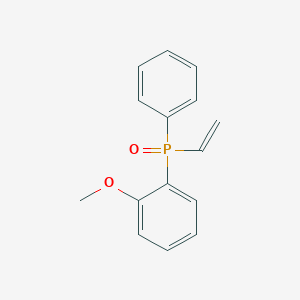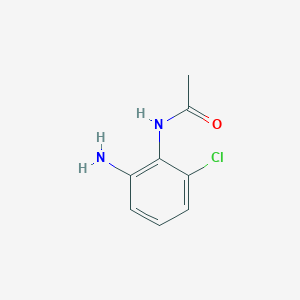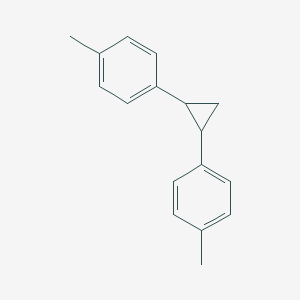![molecular formula C20H13NO6S B14301371 10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid CAS No. 112706-52-2](/img/structure/B14301371.png)
10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid is a complex organic compound that belongs to the quinoline family This compound features a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring The presence of hydroxyl, phenyl, sulfo, and carboxylic acid functional groups makes this compound highly versatile and reactive
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid typically involves multi-step organic reactions One common method includes the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to make the process more sustainable.
化学反応の分析
Types of Reactions: 10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex biaryl structures.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Quinoline ketones or aldehydes.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or aminated quinoline derivatives.
Coupling Reactions: Biaryl quinoline derivatives.
科学的研究の応用
10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and organic semiconductors.
作用機序
The mechanism of action of 10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby influencing various biochemical pathways.
類似化合物との比較
8-Hydroxyquinoline: Shares the quinoline core but lacks the phenyl, sulfo, and carboxylic acid groups.
Quinoline-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Sulfoquinovose: Contains a sulfo group but lacks the quinoline core.
Uniqueness: 10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the sulfo group enhances its solubility in water, while the phenyl and carboxylic acid groups provide additional sites for chemical modification and interaction with biological targets.
特性
CAS番号 |
112706-52-2 |
|---|---|
分子式 |
C20H13NO6S |
分子量 |
395.4 g/mol |
IUPAC名 |
10-hydroxy-3-phenyl-8-sulfobenzo[f]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C20H13NO6S/c22-17-9-13(28(25,26)27)8-12-6-7-15-19(18(12)17)14(20(23)24)10-16(21-15)11-4-2-1-3-5-11/h1-10,22H,(H,23,24)(H,25,26,27) |
InChIキー |
ZTCWMJBPVOSOHO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C4=C(C=C(C=C4C=C3)S(=O)(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)



![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)
